5-(Trifluoromethyl)pyridine-3-carboxamide: Technical Profile & Synthetic Utility
5-(Trifluoromethyl)pyridine-3-carboxamide: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide , a critical fluorinated building block in modern medicinal chemistry.
Executive Summary
5-(Trifluoromethyl)pyridine-3-carboxamide (often referred to as 5-(Trifluoromethyl)nicotinamide ) represents a "privileged scaffold" in drug discovery. It combines the hydrogen-bonding capability of the nicotinamide moiety (vitamin B3 analog) with the metabolic stability and lipophilicity modulation of the trifluoromethyl group. This motif is increasingly prevalent in inhibitors targeting voltage-gated sodium channels (e.g., Nav1.8) and nuclear receptors (e.g., RORγ), where the electron-withdrawing CF₃ group tunes the pKa of the pyridine nitrogen and alters the electronic landscape of the amide.
Physicochemical Profile
The introduction of a trifluoromethyl group at the C5 position significantly alters the physicochemical properties compared to the parent nicotinamide. The CF₃ group lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Chemical Name | 5-(Trifluoromethyl)pyridine-3-carboxamide | IUPAC |
| Synonyms | 5-(Trifluoromethyl)nicotinamide | Common usage |
| Molecular Formula | C₇H₅F₃N₂O | - |
| Molecular Weight | 190.12 g/mol | - |
| CAS Number | Not widely listed as commodity chemical; see Acid precursor 131747-40-5 | The acid is the primary commercial entry point.[1] |
| Physical State | White to off-white solid | Typical for nicotinamides |
| Melting Point | ~180–200 °C (Predicted) | Acid precursor MP is 184–189 °C [1]. |
| Predicted LogP | ~0.6 – 0.8 | More lipophilic than nicotinamide (LogP -0.37). |
| pKa (Pyridine N) | < 2.0 (Estimated) | CF₃ is strongly electron-withdrawing, reducing basicity. |
| H-Bond Donors | 1 (Amide NH₂) | - |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, F atoms) | - |
Synthetic Architectures
The synthesis of 5-(trifluoromethyl)pyridine-3-carboxamide typically proceeds through two primary vectors: the functionalization of the commercially available carboxylic acid or the cyanation of the halogenated precursor.
Diagram 1: Synthetic Pathways
The following diagram outlines the two most robust routes to the target scaffold.
Caption: Figure 1. Convergent synthetic pathways from acid or halo-pyridine precursors.
Reactivity & Functionalization
The 5-(trifluoromethyl)pyridine-3-carboxamide core is not merely an endpoint; it is a versatile intermediate. The amide group serves as a handle for further derivatization, while the pyridine ring allows for site-selective functionalization.
Key Transformations:
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Dehydration to Nitrile: Treatment with POCl₃ or trifluoroacetic anhydride (TFAA) converts the amide to the nitrile, a precursor for tetrazoles or amines.
-
Hoffmann Rearrangement: Reaction with bromine/NaOH or iodobenzene diacetate converts the carboxamide to the primary amine (3-amino-5-trifluoromethylpyridine), a high-value aniline surrogate.
-
Ortho-Lithiation: The directing group ability of the amide (or its lithiated species) allows for functionalization at the C4 position, enabling the synthesis of highly substituted pyridines [2].
Diagram 2: Divergent Reactivity Profile
Caption: Figure 2. Functionalization vectors for the carboxamide scaffold.
Experimental Protocol: Synthesis from Acid Precursor
Note: This protocol is adapted from standard methodologies for nicotinamide synthesis [3].
Objective: Conversion of 5-(trifluoromethyl)nicotinic acid to 5-(trifluoromethyl)nicotinamide.
Reagents:
-
5-(Trifluoromethyl)nicotinic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (3.0 equiv)
-
Ammonium hydroxide (28% NH₃ in H₂O) or NH₃ gas
-
Dichloromethane (DCM) (anhydrous)
-
DMF (catalytic amount)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 5-(trifluoromethyl)nicotinic acid in anhydrous DCM (0.2 M).
-
Chlorination: Add thionyl chloride dropwise, followed by 1-2 drops of DMF. Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (methanol quench) until the starting acid is consumed.[2]
-
Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove excess SOCl₂ and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. The crude acid chloride is used immediately.
-
Amidation: Dissolve the crude residue in fresh anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add aqueous ammonium hydroxide (excess) or bubble ammonia gas through the solution for 30 minutes. A precipitate typically forms.
-
Workup: Stir at room temperature for 1 hour. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield the target carboxamide.
Medicinal Chemistry Applications
The 5-(trifluoromethyl)pyridine-3-carboxamide moiety is a potent tool for "Scaffold Hopping."
-
Bioisosterism: It serves as a bioisostere for 3-chlorobenzamide or 3-methylbenzamide. The CF₃ group occupies a similar volume to an isopropyl group but with inverted electronic properties.
-
Metabolic Stability: The CF₃ group blocks metabolic oxidation at the C5 position, a common clearance pathway for pyridine drugs.
-
Target Classes:
-
Nav1.8 Inhibitors: Used in the design of peripherally restricted analgesics, where the amide participates in critical H-bond interactions within the channel pore [4].
-
RORγ Inverse Agonists: The scaffold provides the necessary polarity and geometry to interact with the nuclear receptor ligand-binding domain [5].
-
Safety & Handling
-
Hazards: The compound and its acid precursor are irritants (H315, H319, H335). The acid chloride intermediate is corrosive and moisture-sensitive.
-
Fluorine Safety: While the CF₃ group is chemically stable, combustion can release toxic hydrogen fluoride (HF).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. CAS 131747-40-5.[3] Link
-
Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry.[4]
-
Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[4][5] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[4][5][6][7][8][9][10] Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. Link
-
Cortez, A., et al. (2020). Pyridine carboxamide compounds for inhibiting Nav1.8. World Intellectual Property Organization, WO2020014246A1. Link
-
Gege, C., et al. (2019). Ror-gamma inhibitors. World Intellectual Property Organization, WO2019063748A1. Link
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